MC-Val-Cit-PAB-carfilzomib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Val-Cit-PAB-carfilzomib is a compound used in antibody-drug conjugates (ADC) for targeted cancer therapy. It combines the irreversible proteasome inhibitor carfilzomib with the linker MC-Val-Cit-PAB, which facilitates the delivery of the drug to cancer cells . This compound is designed to enhance the efficacy of cancer treatment by ensuring the precise delivery of the therapeutic agent to the target cells, thereby minimizing off-target effects and reducing toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-carfilzomib involves multiple steps, starting with the preparation of the linker MC-Val-Cit-PAB, followed by its conjugation with carfilzomib . The linker is synthesized using standard peptide coupling reactions, where the valine-citrulline dipeptide is coupled with para-aminobenzyloxycarbonyl (PAB) under specific conditions . The final step involves the conjugation of the linker to carfilzomib, which is achieved through a series of chemical reactions that ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers for the preparation of the linker, followed by large-scale conjugation reactions to produce the final compound . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
MC-Val-Cit-PAB-carfilzomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound is relatively stable under oxidative and reductive conditions, but specific reagents can induce these reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carfilzomib and the cleaved linker.
Oxidation and Reduction: Modified forms of the compound with altered functional groups.
Substitution: Derivatives of this compound with different substituents on the PAB moiety.
Applications De Recherche Scientifique
MC-Val-Cit-PAB-carfilzomib has several scientific research applications, including:
Mécanisme D'action
MC-Val-Cit-PAB-carfilzomib exerts its effects through the inhibition of the proteasome, a complex responsible for degrading intracellular proteins . Carfilzomib irreversibly binds to the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, leading to the accumulation of proteins and subsequent cell cycle arrest and apoptosis . The linker MC-Val-Cit-PAB ensures the selective delivery of carfilzomib to cancer cells, where it is cleaved by lysosomal enzymes, releasing the active drug .
Comparaison Avec Des Composés Similaires
MC-Val-Cit-PAB-carfilzomib is unique due to its specific linker and the use of carfilzomib as the active agent. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker-drug conjugate used in cancer therapy.
MC-Val-Cit-PAB-duocarmycin: A compound with a different cytotoxic agent but similar linker.
MC-Val-Cit-PAB-maytansinoid: Another ADC with a different payload but the same linker.
These compounds share the same linker but differ in their cytotoxic agents, which affects their mechanism of action and therapeutic applications .
Propriétés
Formule moléculaire |
C68H96IN11O13 |
---|---|
Poids moléculaire |
1402.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;iodide |
InChI |
InChI=1S/C68H95N11O13.HI/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83;/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90);1H/t51-,52-,53-,54-,55-,60-,68+;/m0./s1 |
Clé InChI |
LZSSFWVHVYJCSL-FWDVWTIGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |
SMILES canonique |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.